molecular formula C26H25N5O3S2 B12031180 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 477735-23-2

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12031180
CAS No.: 477735-23-2
M. Wt: 519.6 g/mol
InChI Key: OBJJDLRPAIESPY-FXBPSFAMSA-N
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Description

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including thiazolidine, piperazine, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Thiazolidine Ring: This step involves the reaction of an appropriate aldehyde with a thioamide in the presence of a base to form the thiazolidine ring.

    Allylation: The thiazolidine intermediate is then allylated using an allyl halide under basic conditions.

    Pyridopyrimidine Formation: The allylated thiazolidine is reacted with a pyridopyrimidine precursor under acidic or basic conditions to form the desired heterocyclic core.

    Piperazine Substitution: Finally, the compound is functionalized with a piperazine moiety through nucleophilic substitution, using a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazolidine moieties using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-chlorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one
  • **3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

477735-23-2

Molecular Formula

C26H25N5O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N5O3S2/c1-3-11-31-25(33)21(36-26(31)35)17-18-23(27-22-10-6-7-12-30(22)24(18)32)29-15-13-28(14-16-29)19-8-4-5-9-20(19)34-2/h3-10,12,17H,1,11,13-16H2,2H3/b21-17-

InChI Key

OBJJDLRPAIESPY-FXBPSFAMSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC=C

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC=C

Origin of Product

United States

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